![molecular formula C21H20N2O2 B4623130 4-(4-morpholinyl)-N-2-naphthylbenzamide](/img/structure/B4623130.png)
4-(4-morpholinyl)-N-2-naphthylbenzamide
Overview
Description
- "4-(4-morpholinyl)-N-2-naphthylbenzamide" is a compound that can be anticipated to have interesting chemical and physical properties based on its structural components, such as the morpholine ring and naphthyl group.
Synthesis Analysis
- Compounds similar to "4-(4-morpholinyl)-N-2-naphthylbenzamide" have been synthesized through multicomponent reactions involving components like naphthol, morpholine, and benzaldehyde or benzonitrile (Chen et al., 2011).
Molecular Structure Analysis
- The molecular conformation of related compounds is stabilized by intramolecular hydrogen bonds, with morpholine rings adopting a chair conformation (Chen et al., 2011).
- The dihedral angles between the naphthalene and benzene rings in these molecules are significant, indicating a perpendicular arrangement (Zhao, 2012).
Chemical Reactions and Properties
- The alkaline hydrolysis of related compounds like 4-(2-formylbenzoyl)morpholine demonstrates specific reaction mechanisms and rate coefficients, with intramolecular catalysis observed in some cases (Bowden et al., 1997).
Physical Properties Analysis
- The physical properties of these compounds, such as crystal structure and molecular geometry, have been extensively studied. Crystallographic analysis reveals specific bond lengths, angles, and conformations, which are key to understanding the physical characteristics (Zhao, 2012).
Chemical Properties Analysis
- The chemical properties, like reactivity and stability, of related compounds can be inferred from studies focusing on similar molecular structures. The presence of specific functional groups like the amide bond and morpholine ring influences these properties (Piontek et al., 2018).
Scientific Research Applications
Enantioselective Catalysis
- Enantioselective N-Heterocyclic Carbene Catalysis : The use of 4-MeOC6H4 morpholinone catalyst in the enantioselective synthesis of 2-aryl propionates illustrates a novel application in organic synthesis (Nakano & Lupton, 2016).
Molecular Synthesis and Analysis
- Synthesis of Naphthalene and Benzene Derivatives : Research on the synthesis of C22H20N2O2, a compound involving morpholine and naphthalene, shows its utility in exploring new chemical structures (Chen, Zhao, Qian, & Hou, 2011).
- Development of New Dyes : A study on the condensation of 4-halogeno-1,8-naphthalic anhydride with cyclic secondary amines, including morpholino derivatives, demonstrates applications in dye development for synthetic-polymer fibers (Peters & Bide, 1985).
Pharmacological Applications
- Topical Drug Delivery : Investigation into morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen highlights the potential in improving topical drug delivery systems (Rautio et al., 2000).
Catalytic Reactions
- Copper-Catalyzed Intramolecular Amination : A study on the copper-catalyzed intramolecular amination for the synthesis of isoindolinones, including those with N-naphthyl-substituted substrates, has implications for medicinal chemistry applications (Yamamoto et al., 2016).
Material Science
- Photodynamic Therapy : A study on a ferrocene-functionalized [2]rotaxane with two fluorophores as stoppers, including a 4-morpholin-naphthalimide fluorophore, demonstrates potential applications in the fields of functional molecules and molecular machines (Zhang et al., 2013).
Environmental Analysis
- Trace Metal Analysis : The use of morpholine-4-carbodithioates for the preconcentration and determination of trace amounts of vanadium and molybdenum in environmental samples showcases an application in environmental monitoring (Puri et al., 1998).
properties
IUPAC Name |
4-morpholin-4-yl-N-naphthalen-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-21(22-19-8-5-16-3-1-2-4-18(16)15-19)17-6-9-20(10-7-17)23-11-13-25-14-12-23/h1-10,15H,11-14H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRMHSDSBWLHEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholin-4-yl)-N-(naphthalen-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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